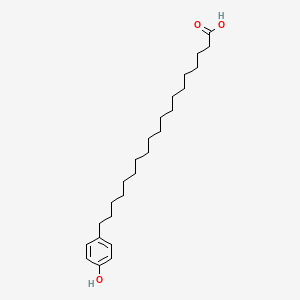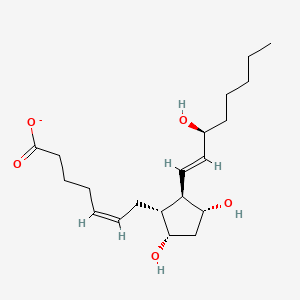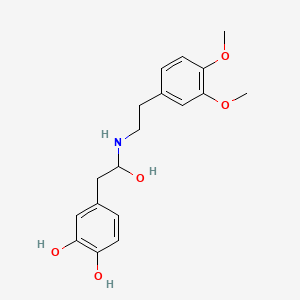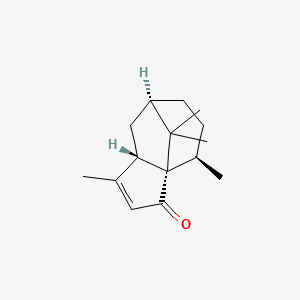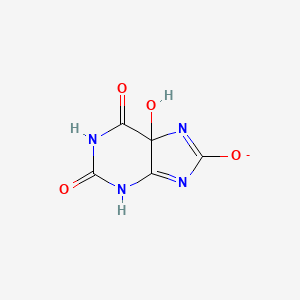
5-Hydroxyisouric acid anion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxyisouric acid anion is the conjugate base of 5-hydroxyisouric acid. It is a urate(1-) and an oxopurine. It is a conjugate base of a 5-hydroxyisouric acid.
Scientific Research Applications
Dietary Sources and Bioavailability
5-Hydroxyisouric acid anion, as part of Chlorogenic acids (CGAs), is abundant in everyday foods and beverages, prominently in coffee. The health benefits of CGAs like 5-O-caffeoylquinic acid (5-CQA) have been linked to a lower risk of metabolic syndromes and chronic diseases due to their neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, glucose and lipid metabolism regulatory, and anticarcinogenic effects. This highlights the significance of 5-Hydroxyisouric acid anion in dietary sources and its bioavailability in promoting health (Lu et al., 2020).
Role in Nutraceuticals and Food Additives
Chlorogenic acid, including its isomer 5-CQA, plays a dual role as a nutraceutical and food additive. It exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role extends to the food industry due to its antimicrobial activity against a wide range of organisms, antioxidant activity, protective properties against degradation of bioactive food compounds, and prebiotic activity. This dual role makes 5-Hydroxyisouric acid anion a promising candidate for the formulation of dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Catalytic and Biomass Conversion Applications
5-Hydroxymethylfurfural (HMF), derived from 5-Hydroxyisouric acid anion, is a versatile platform chemical used in the synthesis of various high-value chemicals, materials, and biofuels. Recent advances in catalytic systems have significantly improved the conversion efficiency of biomass-derived carbohydrates into HMF. The roles and synergistic effects of different active sites of catalysts in hydrolysis, isomerization, and dehydration reactions have been emphasized, indicating the importance of 5-Hydroxyisouric acid anion in the catalytic conversion of carbohydrate biomass (Hu et al., 2020).
Pharmaceutical and Therapeutic Potential
Chlorogenic Acid (CGA), including the isomer 5-CQA, demonstrates various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulatory activities. Its impact on modulating lipid metabolism and glucose in metabolic-related disorders highlights the potential of 5-Hydroxyisouric acid anion in treating conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Food Safety and Quality Indicator
5-Hydroxymethylfurfural (HMF), a derivative of 5-Hydroxyisouric acid anion, serves as an indicator of honey quality and is a neo-forming contaminant in foods. It provides antioxidative, anti-allergic, anti-inflammatory, anti-hypoxic, anti-sickling, and anti-hyperuricemic effects, drawing significant attention from scientists due to its beneficial and detrimental effects on health. This highlights the importance of 5-Hydroxyisouric acid anion in food safety and quality control (Shapla et al., 2018).
properties
Product Name |
5-Hydroxyisouric acid anion |
|---|---|
Molecular Formula |
C5H3N4O4- |
Molecular Weight |
183.1 g/mol |
IUPAC Name |
5-hydroxy-2,6-dioxo-3H-purin-8-olate |
InChI |
InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12)/p-1 |
InChI Key |
LTQYPAVLAYVKTK-UHFFFAOYSA-M |
Canonical SMILES |
C12=NC(=NC1(C(=O)NC(=O)N2)O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



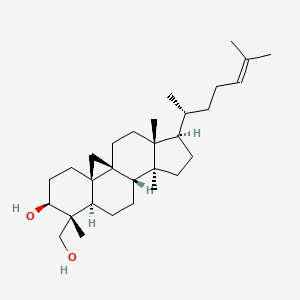
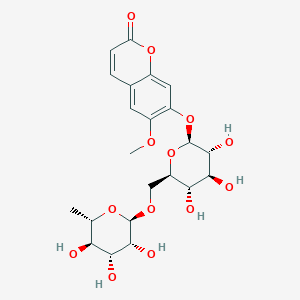
![(2S,3R,4S,5S)-2-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B1257454.png)
![(E)-4-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6S)-6-[(2S,3R,4S,6R)-6-[[(1R,10S,12S,13R,21R,22S,23S,24S)-23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[(2S,4S,5S,6S)-4-hydroxy-5-[(2R,4R,5R,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1257455.png)
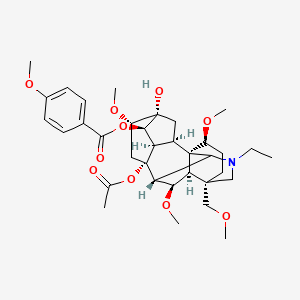
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1257458.png)
